

Spectroscopic Characterization of 4-Bromo-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-2-iodobenzoic acid*

Cat. No.: *B124919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **4-Bromo-2-iodobenzoic acid**. By comparing its expected spectral data with that of related compounds, 4-bromobenzoic acid and 2-iodobenzoic acid, this document serves as a practical resource for the structural elucidation and verification of this important synthetic intermediate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromo-2-iodobenzoic acid** and its structural analogs. The data for **4-Bromo-2-iodobenzoic acid** is predicted based on established structure-spectra correlations, while the data for the reference compounds is derived from experimental sources.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Compound	Chemical Shift (δ , ppm) and Multiplicity
4-Bromo-2-iodobenzoic acid (Predicted)	~8.1 (d, $J \approx 2.0$ Hz, H-3), ~7.9 (dd, $J \approx 8.4, 2.0$ Hz, H-5), ~7.6 (d, $J \approx 8.4$ Hz, H-6), ~13.5 (br s, COOH)
4-Bromobenzoic acid	7.86 (d, $J = 8.6$ Hz, 2H), 7.70 (d, $J = 8.6$ Hz, 2H), 13.16 (s, 1H)[1]
2-Iodobenzoic acid	7.95 (dd, $J = 7.9, 1.2$ Hz, 1H), 7.45 (td, $J = 7.6, 1.2$ Hz, 1H), 7.20 (td, $J = 7.7, 1.8$ Hz, 1H), 8.10 (dd, $J = 7.8, 1.8$ Hz, 1H), ~13.0 (br s, 1H)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)
4-Bromo-2-iodobenzoic acid (Predicted)	~167 (C=O), ~142 (C-Br), ~139 (C-I), ~134 (C-H), ~132 (C-H), ~130 (C-COOH), ~95 (C-H)
4-Bromobenzoic acid	166.8, 131.9, 131.5, 130.2, 127.1[1]
2-Iodobenzoic acid	168.1, 141.5, 132.8, 131.1, 128.2, 94.2

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Compound	Key Vibrational Frequencies (cm ⁻¹)
4-Bromo-2-iodobenzoic acid (Predicted)	~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, ~1470 (C=C aromatic stretch), ~820 (C-H out-of-plane bend), ~600-500 (C-I stretch), ~550-500 (C-Br stretch)
4-Bromobenzoic acid	3085, 2985, 2865, 2665, 2550 (O-H), 1685 (C=O), 1590, 1485 (C=C), 1070 (C-Br)
2-Iodobenzoic acid	3100-2500 (O-H), 1680 (C=O), 1580, 1460 (C=C), 750 (C-H bend), ~650 (C-I)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Bromo-2-iodobenzoic acid (Predicted)	326/328 (M ⁺ , due to Br isotopes)	309/311 ([M-OH] ⁺), 281/283 ([M-COOH] ⁺), 202 ([M-I] ⁺), 155/157 ([M-I-Br] ⁺), 127 (I ⁺)
4-Bromobenzoic acid	200/202 (M ⁺)	183/185 ([M-OH] ⁺), 155/157 ([M-COOH] ⁺), 76 ([C ₆ H ₄] ⁺)
2-Iodobenzoic acid	248 (M ⁺)	231 ([M-OH] ⁺), 203 ([M-COOH] ⁺), 127 (I ⁺), 76 ([C ₆ H ₄] ⁺)

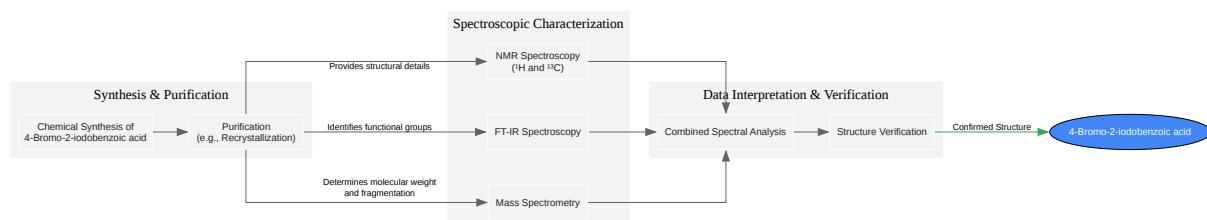
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

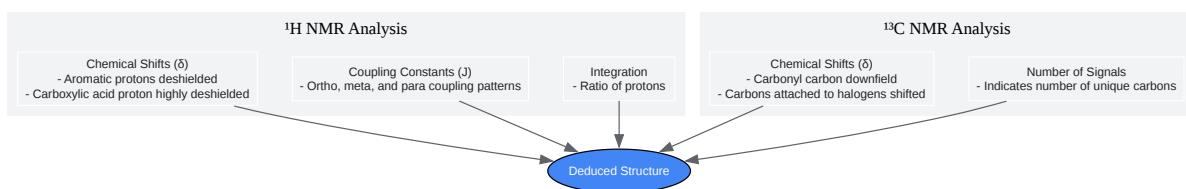
- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters: Employ a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- ¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

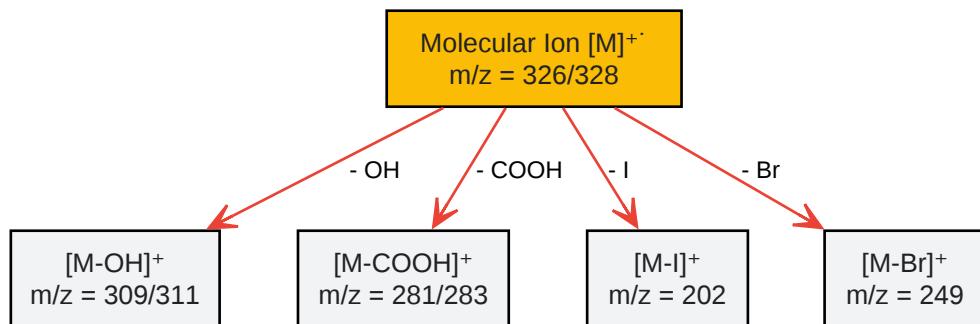

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
- Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the FT-IR spectrum of the sample pellet over the range of 4000-400 cm^{-1} .
- Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 50-400).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in characteristic M^+ and $[\text{M}+2]^+$ peaks for bromine-containing fragments.


Visualizing Spectroscopic Workflows and Interpretations

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic characterization and key structural relationships.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **4-Bromo-2-iodobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationships in NMR data interpretation for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **4-Bromo-2-iodobenzoic acid** in EI-MS.

This guide provides a foundational understanding of the spectroscopic characterization of **4-Bromo-2-iodobenzoic acid**. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra for the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-iodobenzoic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124919#spectroscopic-data-interpretation-for-4-bromo-2-iodobenzoic-acid-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com